Neutrophil Elastase Inhibitor

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

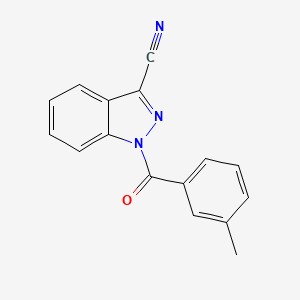

1-(3-methylbenzoyl)indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O/c1-11-5-4-6-12(9-11)16(20)19-15-8-3-2-7-13(15)14(10-17)18-19/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFSMLDUZFVINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Role of neutrophil elastase in inflammatory diseases

An In-depth Technical Guide on the Role of Neutrophil Elastase in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil elastase (NE), a potent serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system. While essential for host defense against pathogens, its dysregulated activity is a key driver in the pathophysiology of numerous chronic inflammatory diseases. This technical guide provides a comprehensive overview of the role of neutrophil elastase in inflammatory conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and acute respiratory distress syndrome (ARDS). It details the enzymatic functions of NE, the signaling pathways it modulates, and its impact on tissue integrity. Furthermore, this guide presents quantitative data on NE inhibitors, outlines key experimental protocols for studying NE activity, and visualizes complex biological and experimental workflows to support research and development efforts in this field.

Introduction to Neutrophil Elastase

Neutrophil elastase (NE), or leukocyte elastase, is a 29 kDa chymotrypsin-family serine protease.[1] It is synthesized during the promyelocytic stage of neutrophil development and stored in high concentrations within primary (azurophilic) granules.[2] Upon neutrophil activation by inflammatory stimuli such as cytokines, chemokines, or bacterial products, NE is released into the extracellular space through degranulation or the formation of neutrophil extracellular traps (NETs).[2][3]

While NE plays a crucial role in host defense by degrading proteins of invading pathogens, its proteolytic activity is tightly regulated by endogenous inhibitors, primarily α1-antitrypsin, to prevent damage to host tissues.[2][4] An imbalance between NE and its inhibitors leads to excessive proteolytic activity, resulting in the degradation of extracellular matrix (ECM) components and the perpetuation of inflammatory cascades.[4][5][6] This protease-antiprotease imbalance is a central mechanism in the pathogenesis of several inflammatory diseases.[6][7]

Pathophysiological Role in Inflammatory Diseases

Dysregulated NE activity is implicated in a variety of inflammatory conditions, particularly those affecting the lungs.[5][8] Its broad substrate specificity allows it to degrade essential structural proteins, leading to significant tissue damage and remodeling.[9][10]

Key Substrates of Neutrophil Elastase:

| Substrate Class | Specific Examples | Pathophysiological Consequence |

| Extracellular Matrix Proteins | Elastin, Collagen (Types I-IV), Fibronectin, Laminin, Proteoglycans | Loss of tissue integrity and elasticity, leading to conditions like emphysema.[2][9][10] |

| Immune Modulators | Cytokines, Chemokines, Immunoglobulins, Complement Receptors | Alteration of immune responses, either amplifying or dampening inflammation.[5][11] |

| Endogenous Protease Inhibitors | α1-antitrypsin, Secretory Leukoprotease Inhibitor (SLPI), Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) | Inactivation of protective antiproteases, leading to sustained and amplified proteolytic activity.[2][3] |

| Cell Surface Receptors | Toll-Like Receptors (TLRs), TNF Receptor (TNFR), Protease-Activated Receptor-2 (PAR2) | Modulation of cellular signaling, induction of pro-inflammatory cytokine release, and mucus hypersecretion.[11][12][13] |

Chronic Obstructive Pulmonary Disease (COPD)

In COPD, chronic exposure to irritants like cigarette smoke leads to an influx of neutrophils into the lungs.[14] The subsequent release of NE contributes to the destruction of alveolar walls, a hallmark of emphysema.[4][6] NE also promotes mucus hypersecretion and impairs ciliary function, contributing to the chronic bronchitis component of COPD.[3] Furthermore, NE can activate matrix metalloproteinases (MMPs) and degrade their inhibitors (TIMPs), creating a vicious cycle of proteolysis and inflammation.[2]

Cystic Fibrosis (CF)

Cystic fibrosis is characterized by chronic airway inflammation and bacterial infections, with neutrophils being the predominant inflammatory cell.[15] High levels of NE are found in the airways of individuals with CF, even in early childhood, and correlate with the severity of lung disease, including bronchiectasis.[3][16][17] NE contributes to CF lung pathology by degrading structural lung proteins, impairing mucociliary clearance, and perpetuating a cycle of inflammation through the upregulation of chemokines like CXCL8.[3] Both free and neutrophil surface-bound NE activity are implicated in the progression of lung damage in CF.[15][16]

Acute Respiratory Distress Syndrome (ARDS)

ARDS is a form of acute, diffuse, inflammatory lung injury. A massive influx of neutrophils into the lungs is a key feature of its pathogenesis.[4] Released NE contributes to the breakdown of the alveolar-capillary barrier, leading to pulmonary edema.[18] It also acts as a potent secretagogue, further amplifying the inflammatory response.[5] Inhibition of NE has been explored as a therapeutic strategy in ARDS.[2][19]

Signaling Pathways and Molecular Mechanisms

Neutrophil elastase exerts its pro-inflammatory effects not only through direct proteolysis of structural proteins but also by modulating complex signaling pathways.

General Inflammatory Cascade

Inflammatory stimuli trigger the recruitment and activation of neutrophils, leading to the release of NE. This NE, in turn, can act on various cells and proteins to amplify the inflammatory response, creating a self-perpetuating cycle of tissue damage and further immune cell recruitment.

Caption: Overview of Neutrophil Elastase Role in Inflammation.

PAR2-Mediated Inflammation

Neutrophil elastase can cleave and activate Proteinase-Activated Receptor-2 (PAR2) on various cells, including epithelial and endothelial cells. This activation triggers downstream signaling cascades, such as the p44/42 MAPK pathway, leading to the production of pro-inflammatory cytokines and contributing to neurogenic inflammation and pain.[12]

References

- 1. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adverse effects of neutrophils on the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of neutrophil elastase in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of elastases in the pathogenesis of chronic obstructive pulmonary disease: Implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stork: Neutrophil elastase-mediated lung disease [storkapp.me]

- 8. benchchem.com [benchchem.com]

- 9. Human neutrophil elastase: degradation of basement membrane components and immunolocalization in the tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neutrophil elastase mediates acute pathogenesis and is a determinant of long-term behavioral recovery after traumatic injury to the immature brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neutrophil Elastase Subverts the Immune Response by Cleaving Toll-Like Receptors and Cytokines in Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atsjournals.org [atsjournals.org]

- 15. Neutrophil serine proteases in cystic fibrosis: role in disease pathogenesis and rationale as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. publications.ersnet.org [publications.ersnet.org]

- 17. atsjournals.org [atsjournals.org]

- 18. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting Neutrophils to Treat Acute Respiratory Distress Syndrome in Coronavirus Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Neutrophil Elastase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of neutrophil elastase inhibitors. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the classification of these inhibitors, their molecular interactions, and their impact on key signaling pathways. This guide also includes detailed experimental protocols and quantitative data to facilitate further research and development in this field.

Introduction to Neutrophil Elastase

Neutrophil elastase (NE), a serine protease found in the azurophilic granules of neutrophils, plays a crucial role in the innate immune response.[1][2] Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it degrades a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin.[1][2] While essential for host defense against pathogens, dysregulated NE activity is implicated in the pathogenesis of numerous inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[3] This pathological activity has made NE a significant therapeutic target for the development of specific inhibitors.

Classification and Mechanism of Action of Neutrophil Elastase Inhibitors

Neutrophil elastase inhibitors can be broadly categorized into two main classes: endogenous protein inhibitors and synthetic small molecule inhibitors. A clear understanding of their distinct mechanisms of action is fundamental for the rational design of novel therapeutics.

Endogenous Protein Inhibitors

The activity of neutrophil elastase is naturally regulated by a group of endogenous protein inhibitors, primarily from the serpin (serine protease inhibitor) superfamily.[3]

-

Alpha-1-Antitrypsin (AAT): This is the primary physiological inhibitor of NE in humans. AAT functions as a "suicide substrate" or irreversible inhibitor. It presents a reactive center loop that mimics the natural substrate of NE. When NE cleaves this loop, a conformational change is triggered in the AAT molecule, trapping the enzyme in a covalent complex and rendering it inactive.[3]

-

Secretory Leukocyte Protease Inhibitor (SLPI): Found in mucosal secretions, SLPI is a reversible, non-covalent inhibitor of NE. It binds to the active site of the enzyme, blocking substrate access.[3]

-

Elafin: This is another small protein inhibitor found in mucosal tissues that acts as a potent and specific reversible inhibitor of NE.[3]

Synthetic Small Molecule Inhibitors

A diverse range of synthetic small molecule inhibitors has been developed to target neutrophil elastase, with varying mechanisms of action.

-

Reversible Inhibitors: These compounds bind to the active site of NE through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, and can be further subdivided:

-

Competitive Inhibitors: These molecules structurally resemble the natural substrate of NE and compete for binding to the active site. Sivelestat is a notable example of a competitive inhibitor that has been used clinically.[4]

-

Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site), inducing a conformational change that reduces the enzyme's catalytic efficiency.

-

-

Irreversible Inhibitors: These inhibitors form a stable covalent bond with a key amino acid residue in the active site of NE, typically the catalytic serine, leading to permanent inactivation of the enzyme. Examples include certain chloromethyl ketones and sulfonyl fluorides.

Quantitative Data on Neutrophil Elastase Inhibitors

The potency of neutrophil elastase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes these values for a selection of inhibitors.

| Inhibitor | Class | Mechanism of Action | IC50 | Ki |

| Endogenous Inhibitors | ||||

| Alpha-1-Antitrypsin (AAT) | Serpin | Irreversible, Covalent | - | < 0.1 nM[5] |

| Elafin | Protein | Reversible, Competitive | - | 0.08 nM[5] |

| Synthetic Inhibitors | ||||

| Sivelestat | Small Molecule | Reversible, Competitive | 44 nM[6] | - |

| AZD9668 | Small Molecule | Reversible, Competitive | - | - |

| ICI 200,355 | Oligopeptide | Reversible, Competitive | 16 nM[4] | 0.6 nM[4] |

| Elastatinal | Small Molecule | Reversible, Competitive | - | - |

| BAY-678 | Small Molecule | Reversible, Competitive | - | 15 nM[6] |

| AvKTI | Kunitz-type Peptide | Reversible, Competitive | 446.93 nM[7] | 169.07 nM[7] |

| Chlorogenic Acid | Polyphenol | Reversible | 203.3 µM[6] | - |

| Isochlorogenic Acid A | Polyphenol | Reversible | 171.3 µM[6] | - |

| Quercetin | Polyphenol | Reversible | 46.42 µM[6] | - |

Key Signaling Pathways Modulated by Neutrophil Elastase

Neutrophil elastase can influence cellular behavior by activating several key signaling pathways, often through the cleavage of cell surface receptors. Inhibition of NE can, therefore, have profound downstream effects on cellular function.

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

Neutrophil elastase can activate the MAPK/ERK signaling cascade, which is crucial for cell proliferation, differentiation, and survival.[2][8] This activation can occur through the transactivation of membrane receptors like the epidermal growth factor receptor (EGFR).[2] Inhibition of NE can prevent the phosphorylation of ERK and subsequent downstream signaling events.[8]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Neutrophil elastase can activate this pathway, leading to the transcription of pro-inflammatory cytokines and chemokines.[8] This can occur through various mechanisms, including the activation of upstream kinases that lead to the degradation of the IκB inhibitor and subsequent nuclear translocation of NF-κB.[9] NE inhibitors can block this pro-inflammatory signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. cohesionbio.com.cn [cohesionbio.com.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Neutrophil Elastase Causes MUC5AC Mucin Synthesis Via EGF Receptor, ERK and NF-kB Pathways in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Quest for Nature's Check on Inflammation: A Technical Guide to Novel Neutrophil Elastase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Neutrophil Elastase (HNE), a potent serine protease released by neutrophils during inflammation, plays a critical role in host defense. However, its excessive or unregulated activity is a key driver in the pathology of numerous chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and rheumatoid arthritis.[1][2] The search for potent and specific HNE inhibitors is, therefore, a significant therapeutic strategy. While synthetic inhibitors have been developed, attention is increasingly turning towards the vast chemical diversity of the natural world.[3] This technical guide provides an in-depth overview of the discovery of novel neutrophil elastase inhibitors from natural sources, focusing on diverse chemical classes, their inhibitory potencies, and the experimental methodologies crucial for their identification and characterization.

Introduction: The Double-Edged Sword of Neutrophil Elastase

Neutrophil elastase is a key component of the innate immune system, stored in the azurophilic granules of neutrophils.[4] Upon activation by inflammatory stimuli, neutrophils release HNE into the extracellular space, where it degrades a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin, facilitating neutrophil migration to sites of inflammation.[5][6] Under normal physiological conditions, the activity of HNE is tightly regulated by endogenous inhibitors such as α1-antitrypsin.[2][5] However, an imbalance between HNE and its inhibitors leads to uncontrolled proteolytic activity, resulting in tissue damage and perpetuating the inflammatory cycle.[4][5] This makes HNE a prime therapeutic target for a multitude of inflammatory disorders.[1] The limitations of current synthetic drugs, such as sivelestat, which primarily alleviates symptoms rather than halting disease progression, have intensified the search for new, safer, and more effective HNE inhibitors from natural sources.[3][7][8]

Natural Sources of Neutrophil Elastase Inhibitors

Nature offers a rich repository of bioactive molecules with the potential to inhibit HNE. These compounds span a wide array of chemical classes and originate from diverse sources, including terrestrial plants, marine organisms, and microorganisms.

Phenolic Compounds: Flavonoids and Tannins

Phenolic compounds, particularly flavonoids and tannins, are a well-studied class of natural HNE inhibitors.[7][8][9] Their inhibitory activity is often attributed to their ability to interact with the enzyme's active site through hydrogen bonds and hydrophobic interactions.[5]

-

Flavonoids: Numerous studies have demonstrated the HNE inhibitory potential of various flavonoids.[3][6][10] The structure-activity relationship of flavonoids is complex, with factors like the hydroxylation pattern and the presence of a C2-C3 double bond in the C-ring influencing their inhibitory potency.[5][11] For instance, luteolin (B72000) has been shown to be a potent inhibitor, while the glycosylation of quercetin (B1663063) can modulate its activity.[3][11]

-

Tannins: Ellagitannins, such as agrimoniin (B1591192) and pedunculagin, have been identified as potent direct HNE inhibitors.[9][12] Their larger, more complex structures are thought to allow for multiple interaction points with the enzyme.

Peptides: Cyclic and Linear Inhibitors

Peptides isolated from various natural sources, including bacteria, fungi, plants, and marine sponges, have shown remarkable HNE inhibitory activity, often with high specificity and low IC50 values in the nM to µM range.[4][13]

-

Cyanobacterial Peptides: Cyanobacteria are a prolific source of cyclic depsipeptides with potent anti-elastase activity.[4] Compounds like lyngbyastatin 7 have demonstrated impressive inhibitory capabilities.[1][2]

-

Plant-Derived Peptides: Ixorapeptide II, isolated from Ixora coccinea, has been shown to inhibit elastase release from human neutrophils.[1]

Marine Natural Products

The marine environment is a vast and largely untapped resource for novel bioactive compounds.[14][15][16] A variety of marine natural products have been found to inhibit neutrophil activation and elastase release.[14][15] These include metabolites from marine sponges, such as cyclotheonellazoles, and compounds from marine microorganisms.[4]

Quantitative Data on Natural HNE Inhibitors

For effective comparison and evaluation, the inhibitory activities of natural compounds are typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the quantitative data for representative HNE inhibitors from various natural sources.

Table 1: Phenolic HNE Inhibitors

| Compound | Natural Source | Chemical Class | IC50 (µM) | Reference |

| Luteolin | Various Plants | Flavonoid | 18.22 | [3] |

| Quercetin | Various Plants | Flavonoid | 53.2 | [3] |

| Hyperoside | Various Plants | Flavonoid | 31.01 | [3] |

| Luteoloside | Various Plants | Flavonoid | 61.32 | [3] |

| Agrimoniin | Agrimonia species | Ellagitannin | 0.9 | [9][12] |

| Pedunculagin | Cistus species | Ellagitannin | 2.8 | [9] |

| Genistein (release inhibitor) | Genista tinctoria | Isoflavone | 0.6 | [9][12] |

Table 2: Peptide HNE Inhibitors

| Compound | Natural Source | Chemical Class | IC50 (µM) | Reference |

| Lyngbyastatin 7 | Lyngbya species (Cyanobacterium) | Cyclic Depsipeptide | 0.0023 | [1][2] |

| Ixorapeptide II (release inhibitor) | Ixora coccinea (Plant) | Peptide | 5.6 | [1] |

| Molassamide | Dichothrix species (Cyanobacterium) | Cyclic Depsipeptide | 0.11 | [4] |

| Loggerpeptin A | Lyngbya species (Cyanobacterium) | Cyclic Depsipeptide | 0.29 | [4] |

| Tutuilamide A | Lyngbya majuscula (Cyanobacterium) | Cyclic Depsipeptide | 0.001-0.002 (PPE) | [4] |

| VuEI | Vigna unguiculata (Cowpea) | Peptide | Ki = 9 pM | [17] |

Table 3: Marine-Derived HNE Inhibitors

| Compound | Natural Source | Chemical Class | IC50 (µM) | Reference |

| Cyclotheonellazole A | Theonella swinhoei (Marine Sponge) | Cyclic Peptide | 0.000034 | [4] |

| Cyclotheonellazole B | Theonella swinhoei (Marine Sponge) | Cyclic Peptide | 0.00010 | [4] |

| Cyclotheonellazole C | Theonella swinhoei (Marine Sponge) | Cyclic Peptide | 0.000099 | [4] |

Experimental Protocols

The discovery and characterization of novel HNE inhibitors involve a series of well-defined experimental procedures. Below are detailed methodologies for key assays.

Human Neutrophil Elastase (HNE) Inhibition Assay (In Vitro)

This assay is the primary method for quantifying the direct inhibitory activity of a compound on HNE.

Principle: The assay measures the ability of a test compound to inhibit the enzymatic activity of purified HNE on a specific chromogenic or fluorogenic substrate. The rate of substrate cleavage is monitored spectrophotometrically or fluorometrically.

Materials:

-

Purified Human Neutrophil Elastase (commercially available)

-

HNE Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) or a similar fluorogenic substrate.

-

Assay Buffer: Typically 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl.

-

Test Compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Positive Control: Sivelestat or another known HNE inhibitor.

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of HNE in the assay buffer.

-

Prepare a stock solution of the HNE substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in the assay buffer.

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add the following in order:

-

Assay Buffer

-

Test compound solution (or vehicle for control)

-

HNE solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the HNE substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance (at 405 nm for pNA substrate) or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

-

Neutrophil Elastase Release Assay (Cell-Based)

This assay assesses the ability of a compound to inhibit the release of elastase from activated neutrophils.

Principle: Neutrophils are stimulated in vitro with an activating agent (e.g., fMLP, PMA) in the presence or absence of the test compound. The amount of elastase released into the supernatant is then quantified using an activity assay as described above.

Materials:

-

Freshly isolated human neutrophils

-

Neutrophil activating agent: N-Formyl-Met-Leu-Phe (fMLP) or Phorbol 12-myristate 13-acetate (PMA).

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Test Compounds

-

HNE substrate and assay buffer (as in 4.1)

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Treatment:

-

Resuspend the isolated neutrophils in HBSS.

-

Pre-incubate the neutrophils with various concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulate the neutrophils by adding the activating agent (e.g., fMLP).

-

Incubate for an additional period (e.g., 30-60 minutes) at 37°C.

-

-

Sample Collection: Centrifuge the cell suspension to pellet the neutrophils. Collect the supernatant, which contains the released elastase.

-

Elastase Activity Measurement:

-

Transfer an aliquot of the supernatant to a 96-well plate.

-

Add the HNE substrate and measure the enzymatic activity as described in the in vitro HNE inhibition assay (4.1).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of elastase release for each compound concentration relative to the stimulated control.

-

Determine the IC50 value for the inhibition of elastase release.

-

Visualizing the Pathways and Processes

Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in HNE inhibitor discovery.

Caption: Workflow for discovering HNE inhibitors from natural sources.

Caption: HNE release pathway and points of inhibition by natural compounds.

Conclusion and Future Directions

The exploration of natural sources has unveiled a plethora of promising neutrophil elastase inhibitors with diverse chemical structures and mechanisms of action.[4][13] The potent activities of compounds derived from plants, marine organisms, and microbes underscore the value of natural product-based drug discovery in the search for novel anti-inflammatory therapeutics. Future research should focus on several key areas:

-

Mechanism of Action Studies: Elucidating the precise molecular interactions between natural inhibitors and HNE through techniques like X-ray crystallography and computational modeling will facilitate the design of more potent and selective semi-synthetic analogs.[3]

-

In Vivo Efficacy and Safety: While in vitro and cell-based assays are crucial for initial screening, the in vivo efficacy, bioavailability, and safety of lead compounds must be rigorously evaluated in relevant animal models of inflammatory diseases.

-

Synergistic Effects: Investigating the potential for synergistic interactions between different natural inhibitors or between natural compounds and existing anti-inflammatory drugs could lead to more effective combination therapies.

-

Sustainable Sourcing and Synthesis: For promising but scarce natural products, the development of sustainable sourcing methods or efficient total synthesis routes will be essential for their translation into clinical candidates.[4]

The continued investigation of nature's chemical arsenal (B13267) holds immense promise for the development of the next generation of neutrophil elastase inhibitors, offering new hope for the treatment of a wide range of debilitating inflammatory diseases.

References

- 1. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]

- 2. The Natural Polypeptides as Significant Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elastase inhibition by natural flavonoids: mechanistic insights and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Natural Phenolics as Inhibitors of the Human Neutrophil Elastase (HNE) Release: An Overview of Natural Anti-inflammatory Discoveries during Recent Years. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Flavonoids as inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Plant phenolics inhibit neutrophil elastase. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Marine Natural Product Inhibitors of Neutrophil-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Marine Natural Product Inhibitors of Neutrophil-Associated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Marine Natural Product Inhibitors of Neutrophil-Associated Inflammation [agris.fao.org]

- 17. Neutrophil elastase inhibitor purification strategy from cowpea seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

Neutrophil Elastase as a Therapeutic Target in COPD: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) remains a leading cause of morbidity and mortality worldwide, characterized by persistent respiratory symptoms and airflow limitation. The pathophysiology of COPD is complex, with chronic inflammation, protease-antiprotease imbalance, and oxidative stress as central pillars.[1][2] A key effector in this pathological cascade is neutrophil elastase (NE), a potent serine protease released by activated neutrophils.[3] Elevated levels of NE in the airways of COPD patients contribute significantly to lung tissue destruction, inflammation, and mucus hypersecretion.[4][5] This central role of NE has positioned it as a prime therapeutic target for disease modification in COPD. This technical guide provides a comprehensive overview of the rationale for targeting NE, a detailed analysis of past and present NE inhibitors, standardized experimental protocols for their evaluation, and a forward-looking perspective on the therapeutic potential of modulating NE activity in COPD.

The Pathogenic Role of Neutrophil Elastase in COPD

The protease-antiprotease imbalance theory, first proposed decades ago, remains a cornerstone of our understanding of emphysema development in COPD.[6] In healthy lungs, the destructive potential of proteases like NE is held in check by a robust network of antiproteases, primarily alpha-1 antitrypsin (AAT).[6] In COPD, chronic exposure to irritants, most notably cigarette smoke, leads to a sustained influx of neutrophils into the airways.[4] These activated neutrophils release large quantities of NE, overwhelming the local anti-protease defenses.

This excess NE activity contributes to COPD pathogenesis through multiple mechanisms:

-

Extracellular Matrix Degradation: NE directly degrades key components of the lung's extracellular matrix, including elastin (B1584352), collagen, and proteoglycans, leading to the progressive destruction of alveolar walls and the development of emphysema.[1][2]

-

Inflammation Amplification: NE can perpetuate the inflammatory cycle by cleaving and activating other pro-inflammatory mediators and receptors. It can activate matrix metalloproteinases (MMPs) and degrade their natural inhibitors (TIMPs).[5] Furthermore, NE can stimulate the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[5][6]

-

Mucus Hypersecretion: NE is a potent secretagogue, stimulating mucus production from goblet cells and submucosal glands, a hallmark of chronic bronchitis in COPD.[4] It upregulates the expression of the major airway mucin, MUC5AC, through pathways involving reactive oxygen species (ROS) and TNF-alpha-converting enzyme (TACE).[7][8]

-

Neutrophil Extracellular Trap (NET) Formation: NE plays a crucial role in the formation of neutrophil extracellular traps (NETs), web-like structures of DNA, histones, and granular proteins released by neutrophils.[3][9] While a defense mechanism against pathogens, excessive NET formation in COPD can contribute to tissue damage and sustained inflammation.[10]

Signaling Pathways Involving Neutrophil Elastase in COPD

The multifaceted role of NE in COPD is orchestrated through its interaction with various cell types and the activation of complex signaling cascades.

NE-Mediated Pro-inflammatory Signaling

NE can directly activate pro-inflammatory signaling pathways in airway epithelial cells and immune cells. One key mechanism involves the activation of Protease-Activated Receptor-2 (PAR-2).[11] Cleavage of the extracellular domain of PAR-2 by NE exposes a tethered ligand that initiates intracellular signaling, leading to the activation of transcription factors like NF-κB and subsequent upregulation of pro-inflammatory cytokines and chemokines, including IL-8, a potent neutrophil chemoattractant.[11]

NE-Induced Mucus Hypersecretion Pathway

NE stimulates MUC5AC gene expression and protein secretion through a cascade involving the generation of reactive oxygen species (ROS) and the activation of the TNF-alpha-converting enzyme (TACE), which in turn leads to the release of transforming growth factor-alpha (TGF-α) and subsequent activation of the epidermal growth factor receptor (EGFR).[7][8]

Neutrophil Elastase Inhibitors in Clinical Development

The compelling rationale for targeting NE in COPD has driven the development of numerous small molecule inhibitors. However, clinical success has been challenging. The following tables summarize key quantitative data for prominent NE inhibitors that have been evaluated in clinical trials.

In Vitro Potency of Selected Neutrophil Elastase Inhibitors

| Inhibitor | Chemical Class | Mechanism of Inhibition | IC50 (Human NE) | Ki (Human NE) | Selectivity Profile |

| Sivelestat (ONO-5046) | Acyl-enzyme inhibitor | Competitive | 44 nM[12][13] | 200 nM[12][14] | Highly selective for NE over other proteases.[12] |

| Alvelestat (AZD9668) | Dihydropyridinone | Reversible, Competitive | 12 nM[12] | 9.4 nM[15] | >600-fold more selective for NE over other serine proteases.[15] |

| Brensocatib (BAY 85-8501) | Dihydropyrimidinone | Reversible, Selective | 0.065 nM[13] | - | Data not readily available. |

| MR889 | Cyclic thiolic compound | - | - | - | Data not readily available. |

| ZD8321 | - | Competitive | >10 nM[14] | 13 ± 1.7 nM[14] | Data not readily available. |

| Freselestat (ONO-6818) | - | - | - | 12.2 nM[13] | >100-fold less active against other proteases.[13] |

| GW311616A | - | Potent and Selective | - | - | Data not readily available. |

Summary of Clinical Trials of Neutrophil Elastase Inhibitors in COPD and Related Conditions

| Inhibitor | Phase | Condition(s) | Key Findings | Reference(s) |

| Sivelestat (ONO-5046) | Approved in Japan | Acute Lung Injury (ALI) / Acute Respiratory Distress Syndrome (ARDS) | Reduced 28-30 day mortality and shortened mechanical ventilation time in some studies.[16] However, a large multinational trial (STRIVE) showed no benefit on ventilator-free days or 28-day mortality and a trend towards increased 180-day mortality.[17] | [16][17] |

| Alvelestat (AZD9668) | Phase II | COPD, Alpha-1 Antitrypsin Deficiency (AATD) | In COPD, did not significantly improve FEV1 or other clinical endpoints when added to standard therapy.[8][18] In AATD, demonstrated statistically significant changes in key biomarkers of NE activity and elastin degradation.[19] | [8][18][19] |

| Brensocatib (BAY 85-8501) | Phase III | Bronchiectasis | In a Phase II trial, significantly prolonged time to first exacerbation and reduced the rate of exacerbations.[7][20] | [7][20] |

| MR889 | Phase II | COPD | Well-tolerated but did not significantly modify biochemical markers of lung destruction in the overall study population. A subset of patients with shorter disease duration showed a reduction in urinary desmosine (B133005).[21] | [21] |

Key Experimental Protocols

Standardized and robust experimental protocols are critical for the preclinical and clinical evaluation of NE inhibitors.

In Vitro Neutrophil Elastase Inhibition Assay (IC50 Determination)

This protocol outlines a fluorometric method to determine the half-maximal inhibitory concentration (IC50) of a test compound against human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (HNE)

-

Fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC)

-

Test inhibitor compound

-

Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)[13]

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of HNE, substrate, and a serial dilution of the test inhibitor in assay buffer.[13]

-

Assay Setup: In a 96-well plate, add the HNE solution to wells containing the serially diluted inhibitor or vehicle control.[22]

-

Inhibitor Binding: Incubate the plate to allow the inhibitor to bind to the enzyme (e.g., 15 minutes at 37°C).[22]

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.[22]

-

Kinetic Measurement: Immediately measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.[13]

-

Data Analysis: Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control.

-

IC50 Calculation: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[22]

Measurement of Neutrophil Elastase Activity in Sputum

This protocol describes a method for quantifying NE activity in the soluble fraction of induced or spontaneous sputum samples using a FRET-based reporter.

Materials:

-

Sputum sample

-

Sputolysin (Dithiothreitol)

-

Phosphate Buffered Saline (PBS)

-

FRET-based NE reporter probe (e.g., NEmo-1)

-

Black 96-well plate

-

Fluorometric microplate reader

Procedure:

-

Sputum Processing: Treat the sputum sample with sputolysin to dissolve the mucus, followed by centrifugation to separate the cellular components from the soluble supernatant.[2]

-

Enzyme Standard Curve: Prepare a serial dilution of purified human NE of known concentration in assay buffer.[2]

-

Assay Setup: Add the sputum supernatant and the NE standards to separate wells of a 96-well plate.[2]

-

Reaction Initiation: Add the FRET-based NE reporter probe to all wells.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores of the FRET probe.[2]

-

Calculation: Interpolate the fluorescence signal from the sputum samples with the standard curve to determine the concentration of active NE in the sputum.[2]

Preclinical Evaluation in a Cigarette Smoke-Induced COPD Mouse Model

This model is widely used to assess the in vivo efficacy of NE inhibitors in a setting that mimics key aspects of human COPD.

Methodology:

-

Animal Model: Use a susceptible mouse strain (e.g., C57BL/6).

-

Cigarette Smoke Exposure: Expose mice to whole-body cigarette smoke for a defined period (e.g., 4-6 months) to induce a COPD-like phenotype, including lung inflammation, emphysema, and small airway remodeling.[23][24] The smoke exposure can be delivered using a smoking machine with controlled concentrations of total particulate matter.[25]

-

Inhibitor Administration: Administer the test NE inhibitor (e.g., orally or via inhalation) to a cohort of smoke-exposed mice, typically starting before or during the smoke exposure period. A vehicle control group of smoke-exposed mice and an air-exposed control group should be included.[3]

-

Endpoint Analysis:

-

Lung Function: Measure lung function parameters such as forced expiratory volume in 100 ms (B15284909) (FEV100), forced vital capacity (FVC), and functional residual capacity (FRC) using specialized rodent lung function equipment.[3]

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts to assess airway inflammation (neutrophilia, macrophasia).[3] Measure levels of inflammatory cytokines (e.g., IL-1β, TNF-α) and chemokines (e.g., KC, LTB4) in the BAL fluid.[3]

-

Histopathology: Perfuse and fix the lungs for histological analysis. Quantify emphysema by measuring the mean linear intercept. Assess goblet cell hyperplasia and small airway remodeling.[3]

-

Biomarker Analysis: Measure biomarkers of elastin degradation, such as desmosine and isodesmosine, in urine or plasma.

-

Future Perspectives and Challenges

While the therapeutic potential of targeting neutrophil elastase in COPD remains high, several challenges need to be addressed to translate this promise into clinical reality.

-

Patient Phenotyping: COPD is a heterogeneous disease. Identifying patient subgroups most likely to benefit from NE inhibitor therapy, such as those with a high NE burden or specific inflammatory phenotypes, will be crucial for successful clinical trials. The development and validation of biomarkers of NE activity, such as urinary desmosine or specific NE-generated fragments, are essential for patient stratification and monitoring treatment response.

-

Targeting the Right Pool of NE: Neutrophil elastase exists in different states within the airways: free in the airway surface liquid, bound to the surface of neutrophils, and within NETs. The efficacy of an inhibitor may depend on its ability to access and inhibit NE in these different compartments.

-

Combination Therapies: Given the complex and multifactorial nature of COPD, combination therapies that target multiple pathogenic pathways may be more effective than monotherapy. Combining an NE inhibitor with an anti-inflammatory agent or a bronchodilator could offer synergistic benefits.

-

Clinical Trial Design: The failure of some NE inhibitors in clinical trials may be due to suboptimal trial design, including insufficient treatment duration to observe disease-modifying effects. Future trials may need to be longer and employ more sensitive endpoints that reflect changes in disease progression rather than just short-term symptomatic improvement.

Conclusion

Neutrophil elastase is a pivotal mediator in the pathogenesis of COPD, contributing to the hallmark features of the disease. The development of potent and selective NE inhibitors represents a rational and promising therapeutic strategy. While clinical development has faced hurdles, a deeper understanding of the complex role of NE, coupled with improved patient selection, robust biomarker strategies, and innovative clinical trial designs, holds the key to unlocking the therapeutic potential of targeting this critical enzyme and offering a novel disease-modifying treatment for patients with COPD.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. Polarization of protease-activated receptor 2 (PAR-2) signaling is altered during airway epithelial remodeling and deciliation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of neutrophil elastase prevents cigarette smoke exposure-induced formation of neutrophil extracellular traps and improves lung function in a mouse model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exogenous neutrophil elastase enters bronchial epithelial cells and suppresses cigarette smoke extract–induced heme oxygenase-1 by cleaving sirtuin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. Neutrophil elastase induces MUC5AC gene expression in airway epithelium via a pathway involving reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neutrophil elastase induces MUC5AC mucin production in human airway epithelial cells via a cascade involving protein kinase C, reactive oxygen species, and TNF-alpha-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Orchestration of Neutrophil Extracellular Traps (Nets), a Unique Innate Immune Function during Chronic Obstructive Pulmonary Disease (COPD) Development | MDPI [mdpi.com]

- 11. Cigarette smoke extract enhances neutrophil elastase-induced IL-8 production via proteinase-activated receptor-2 upregulation in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 17. publications.ersnet.org [publications.ersnet.org]

- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 20. Neutrophil elastase activates the release of extracellular traps from COPD blood monocyte‐derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Cigarette Smoke induced COPD Model - Creative Biolabs [creative-biolabs.com]

- 23. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. portlandpress.com [portlandpress.com]

- 25. publications.ersnet.org [publications.ersnet.org]

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Synthetic Neutrophil Elastase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation and excessive activity are implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), acute respiratory distress syndrome (ARDS), and bronchiectasis. The destructive proteolytic activity of NE on extracellular matrix proteins, such as elastin, and its ability to perpetuate inflammatory signaling cascades make it a prime therapeutic target.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of synthetic neutrophil elastase inhibitors, offering a comprehensive resource for researchers and drug development professionals. We will delve into the quantitative data of various inhibitor classes, detail key experimental protocols, and visualize the complex signaling pathways and experimental workflows involved in the discovery and development of novel NE inhibitors.

Classes and Structure-Activity Relationships of Neutrophil Elastase Inhibitors

The development of synthetic NE inhibitors has yielded a diverse array of chemical scaffolds, broadly categorized as non-covalent and covalent inhibitors. Understanding the SAR within each class is paramount for the rational design of potent and selective therapeutic agents.

Non-Covalent Inhibitors

Non-covalent inhibitors interact with the active site of neutrophil elastase through reversible non-bonded interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.

N-benzoylpyrazoles have emerged as a novel class of non-covalent NE inhibitors.[1][2][3] SAR studies have revealed that substituents on both the pyrazole (B372694) and benzoyl rings significantly influence inhibitory potency and selectivity.[2][3]

Key SAR Insights for N-Benzoylpyrazoles:

-

Pyrazole Ring Substitution: The presence of methyl groups on the pyrazole moiety is a key factor influencing inhibitory activity.[3]

-

Benzoyl Ring Substitution: Ortho-substituents on the benzoyl radical are crucial for high potency.[3]

| Compound | Pyrazole Substituents | Benzoyl Substituents | Ki (nM) [1] |

| 1 | 3,5-dimethyl | 2-chloro | 180 |

| 2 | 3,5-dimethyl | 2-bromo | 200 |

| 3 | 3,5-dimethyl | 2-methyl | 210 |

| 4 | 3,5-dimethyl | 2,6-dichloro | 70 |

| 5 | 3,5-dimethyl | 2,4,6-trimethyl | 50 |

| 6 | 3-methyl | 2-chloro | >10000 |

| 7 | 5-methyl | 2-chloro | >10000 |

Table 1: Structure-Activity Relationship of N-Benzoylpyrazole Inhibitors of Human Neutrophil Elastase.

Dihydropyrimidinone-based compounds represent another significant class of non-covalent NE inhibitors, with some candidates advancing to clinical trials.

| Compound | R1 | R2 | IC50 (nM) |

| BAY 85-8501 | 2-chloro-5-cyanophenyl | 1-methyl-1H-pyrazol-5-yl | 0.065 |

| Compound A | 2-chlorophenyl | 1-methyl-1H-pyrazol-5-yl | 0.3 |

| Compound B | 2-chloro-5-fluorophenyl | 1-methyl-1H-pyrazol-5-yl | 0.1 |

| Compound C | 2,5-dichlorophenyl | 1-methyl-1H-pyrazol-5-yl | 0.2 |

Table 2: Structure-Activity Relationship of Dihydropyrimidinone Inhibitors of Human Neutrophil Elastase. (Data compiled from multiple sources)

Covalent Inhibitors

Covalent inhibitors form an irreversible or slowly reversible bond with a nucleophilic residue in the active site of neutrophil elastase, typically the catalytic serine (Ser195). This mechanism often leads to high potency and prolonged duration of action.

Peptide-based trifluoromethyl ketones are potent, covalent inhibitors that mimic the substrate of neutrophil elastase. The highly electrophilic ketone forms a stable hemiketal adduct with the active site serine.

| Compound | P3 | P2 | P1 | Activating Group | Ki (nM) |

| Z-Ala-Ala-Pro-Val-CF3 | Z-Ala | Ala | Pro | Val-CF3 | 0.02 |

| MeO-Suc-Ala-Ala-Pro-Val-CF3 | MeO-Suc-Ala | Ala | Pro | Val-CF3 | 0.01 |

| Boc-Val-Pro-Val-CF3 | Boc-Val | Pro | Val | Val-CF3 | 0.008 |

Table 3: Structure-Activity Relationship of Peptidyl Trifluoromethyl Ketone Inhibitors of Human Neutrophil Elastase. (Data compiled from multiple sources)

Various other electrophilic "warheads" have been employed to achieve covalent inhibition of neutrophil elastase. These include phosphonates and other reactive functionalities. The potency of these inhibitors is often expressed as the second-order rate constant kinact/KI.[4][5]

| Inhibitor Class | Warhead | Representative kinact/KI (M-1s-1) [4] |

| α-Aminoalkylphosphonate Diaryl Esters | Phosphonate | up to >2,000,000 |

| Pyrimidin-6-ones with α-keto-1,3,4-oxadiazole | α-keto-1,3,4-oxadiazole | Not explicitly stated as kinact/KI |

Table 4: Potency of Covalent Inhibitors of Human Neutrophil Elastase.

Experimental Protocols

Enzymatic Inhibition Assay (Fluorometric)

This assay determines the in vitro potency of a compound by measuring its ability to inhibit the enzymatic activity of purified human neutrophil elastase.[6]

Materials:

-

Purified Human Neutrophil Elastase (HNE)

-

NE Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

-

Fluorogenic Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin, MeOSuc-AAPV-AMC)

-

Test Inhibitor Compounds

-

Control Inhibitor (e.g., Sivelestat)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission ~380-400 nm / ~500-505 nm)

Procedure:

-

Prepare serial dilutions of the test compounds and the control inhibitor in NE Assay Buffer.

-

In a 96-well plate, add a fixed amount of purified HNE to each well, except for the background control wells.

-

Add the diluted test compounds or control inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity in a kinetic mode for 10-30 minutes at 37°C.

-

Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Cell-Based Neutrophil Elastase Inhibition Assay

This assay assesses the ability of a compound to inhibit NE activity in a more physiologically relevant cellular context, using stimulated human neutrophils.[7][8][9][10]

Materials:

-

Freshly isolated human neutrophils

-

Cell culture medium (e.g., RPMI-1640)

-

Neutrophil stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Test Inhibitor Compounds

-

Fluorogenic NE substrate (as in the enzymatic assay)

-

96-well cell culture plates (white or black, depending on the reader)

-

Fluorescence plate reader

Procedure:

-

Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation).

-

Resuspend the neutrophils in cell culture medium at a desired concentration (e.g., 1 x 106 cells/mL).

-

Seed the neutrophils into a 96-well plate.

-

Pre-incubate the cells with various concentrations of the test inhibitor compounds for a defined period (e.g., 30-60 minutes) at 37°C.

-

Add the fluorogenic NE substrate to the wells.

-

Stimulate the neutrophils with a stimulant (e.g., PMA) to induce degranulation and NE release. Include an unstimulated control.

-

Immediately measure the fluorescence intensity in a kinetic mode for a set period (e.g., 60-120 minutes) at 37°C.

-

Calculate the rate of substrate cleavage for each condition.

-

Determine the percentage of inhibition of NE activity for each inhibitor concentration relative to the stimulated control without inhibitor.

-

Determine the IC50 value of the compound in the cellular environment.

Signaling Pathways and Experimental Workflows

Neutrophil Elastase-Mediated Pro-Inflammatory Signaling

Neutrophil elastase contributes to inflammation not only through direct tissue degradation but also by activating pro-inflammatory signaling pathways in various cell types.

NE-mediated activation of pro-inflammatory signaling pathways.

General Workflow for the Discovery and Development of NE Inhibitors

The process of discovering and developing a novel neutrophil elastase inhibitor follows a logical progression from initial screening to preclinical and clinical evaluation.[8]

General workflow for the discovery and development of NE inhibitors.

Conclusion

The development of potent and selective synthetic inhibitors of neutrophil elastase holds significant promise for the treatment of a wide range of inflammatory diseases. A thorough understanding of the structure-activity relationships for different inhibitor classes is fundamental to the successful design of new therapeutic agents. This technical guide has provided a comprehensive overview of the current landscape of synthetic NE inhibitors, including quantitative SAR data, detailed experimental protocols for their evaluation, and visualization of the key signaling pathways and drug discovery workflows. By leveraging this knowledge, researchers and drug development professionals can continue to advance the field and bring novel and effective treatments to patients suffering from NE-driven pathologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-benzoylpyrazoles are novel small-molecule inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity Relationship Analysis of N-Benzoylpyrazoles for Elastase Inhibitory Activity: A Simplified Approach Using Atom Pair Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Library of Phosphonic-Type Inhibitors of Human Neutrophil Elastase [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. This compound Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Endogenous Inhibitors of Neutrophil Elastase: A Technical Guide to Their Physiological Role and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a potent serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system, playing a vital role in host defense against invading pathogens. However, its dysregulated or excessive activity is a key driver in the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). The destructive potential of neutrophil elastase is primarily directed against components of the extracellular matrix, such as elastin (B1584352), leading to tissue damage and perpetuating inflammatory cascades. To counteract this, the body has evolved a sophisticated system of endogenous inhibitors that tightly regulate NE activity, maintaining a delicate protease-antiprotease balance. This technical guide provides an in-depth exploration of the primary endogenous inhibitors of neutrophil elastase—Alpha-1 Antitrypsin (AAT), Secretory Leukocyte Peptidase Inhibitor (SLPI), and Elafin—focusing on their physiological roles, mechanisms of action, and the experimental methodologies used to study them.

The Key Endogenous Inhibitors of Neutrophil Elastase

The physiological control of neutrophil elastase activity is predominantly managed by three key endogenous inhibitors, each with distinct characteristics and localization.

Alpha-1 Antitrypsin (AAT) is the most abundant circulating serine protease inhibitor and is considered the primary inhibitor of neutrophil elastase in the bloodstream and the lower respiratory tract. Synthesized mainly by hepatocytes, AAT diffuses into tissues to protect them from proteolytic damage. A deficiency in AAT is a well-established genetic risk factor for the development of early-onset emphysema.

Secretory Leukocyte Peptidase Inhibitor (SLPI) , also known as antileukoproteinase, is a smaller, non-glycosylated protein primarily produced by mucosal epithelial cells. It is the major inhibitor of neutrophil elastase in the upper airways and other mucosal secretions. Beyond its antiprotease activity, SLPI exhibits anti-inflammatory and antimicrobial properties.

Elafin , another small, cationic protein, is also produced by epithelial cells, particularly in response to inflammatory stimuli. It is a potent inhibitor of both neutrophil elastase and proteinase-3. Like SLPI, elafin possesses anti-inflammatory and antimicrobial functions, contributing to the protective barrier of epithelial surfaces.

Quantitative Data of Endogenous Neutrophil Elastase Inhibitors

The following tables summarize key quantitative data for the primary endogenous inhibitors of neutrophil elastase, providing a basis for comparison of their inhibitory potential and physiological concentrations.

| Inhibitor | Target Protease | Inhibition Constant (Ki) | Association Rate Constant (k_on) | Reference(s) |

| Alpha-1 Antitrypsin (AAT) | Neutrophil Elastase | ~0.1 - 1 nM | 6.5 x 10⁷ M⁻¹s⁻¹ | |

| Secretory Leukocyte Peptidase Inhibitor (SLPI) | Neutrophil Elastase | ~0.4 nM | - | |

| Elafin | Neutrophil Elastase | 0.43 nM | - |

Table 1: Inhibitory Potency of Endogenous Inhibitors against Neutrophil Elastase.

| Inhibitor | Biological Fluid/Tissue | Normal Concentration Range | Reference(s) |

| Alpha-1 Antitrypsin (AAT) | Plasma | 1.0 - 2.7 g/L (19-52 µM) | |

| Secretory Leukocyte Peptidase Inhibitor (SLPI) | Saliva | 0.1 - 10 µg/mL (9 - 900 nM) | |

| Bronchial Secretions (Normal) | ~1.3 µg/mL (~117 nM) | ||

| Epithelial Lining Fluid (ALI cultures) | ~8 µg/mL (~720 nM) | ||

| Elafin | Bronchoalveolar Lavage Fluid (Normal) | 13 (7-31) mmol/mol of albumin | |

| Sputum (Pseudomonas aeruginosa-negative CF patients) | 2761 ± 876 pg/mL |

Table 2: Physiological Concentrations of Endogenous Neutrophil Elastase Inhibitors.

Physiological Roles and Mechanisms of Action

The primary physiological role of these endogenous inhibitors is to protect host tissues from the destructive capacity of neutrophil elastase, thereby modulating inflammation and maintaining tissue integrity.

Alpha-1 Antitrypsin (AAT)

AAT's main function is to inhibit neutrophil elastase in the circulation and the lung interstitium. It functions as a "suicide" inhibitor, forming a stable, inactive complex with the protease, which is then cleared from circulation. This mechanism is crucial in preventing the degradation of elastin in the alveolar walls, the pathological hallmark of emphysema.

Secretory Leukocyte Peptidase Inhibitor (SLPI)

In addition to its potent inhibition of neutrophil elastase at mucosal surfaces, SLPI has significant anti-inflammatory and antimicrobial roles. SLPI can suppress the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway. Mechanistically, SLPI can enter the nucleus and directly bind to NF-κB binding sites on DNA, competitively inhibiting the binding of the p65 subunit of NF-κB and thus preventing the transcription of pro-inflammatory genes.

Elafin

Elafin also plays a crucial role in mucosal protection. Like SLPI, it possesses anti-inflammatory properties that extend beyond protease inhibition. Elafin can modulate inflammatory responses by inhibiting the activation of transcription factors such as NF-κB and AP-1. This is achieved, in part, by interfering with the ubiquitin-proteasome pathway, which is essential for the degradation of IκB, the inhibitor of NF-κB.

Signaling Pathways

The interplay between neutrophil elastase and its endogenous inhibitors involves complex signaling pathways that regulate inflammation.

Neutrophil Elastase-Induced Pro-inflammatory Signaling

Neutrophil elastase can directly activate pro-inflammatory signaling pathways. One key mechanism is through the activation of Protease-Activated Receptor 2 (PAR2) on various cell types, including epithelial and endothelial cells. Cleavage of PAR2 by neutrophil elastase exposes a tethered ligand that initiates intracellular signaling cascades, leading to the production of inflammatory mediators such as cytokines and chemokines.

Neutrophil Elastase-induced pro-inflammatory signaling via PAR2 activation.

Inhibition of NF-κB Signaling by SLPI and Elafin

Both SLPI and elafin can counteract pro-inflammatory signaling by targeting the NF-κB pathway.

Inhibition of the NF-κB signaling pathway by SLPI and Elafin.

Experimental Protocols

The study of neutrophil elastase and its endogenous inhibitors relies on a variety of experimental techniques. Below are detailed methodologies for key assays.

Measurement of Neutrophil Elastase Activity

A common method to measure NE activity is a fluorometric assay using a specific substrate.

Principle: A non-fluorescent substrate is cleaved by neutrophil elastase to release a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity.

Materials:

-

Purified human neutrophil elastase

-

Fluorogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin)

-

Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Tween 20)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a standard curve using known concentrations of purified neutrophil elastase.

-

Add samples (e.g., cell culture supernatant, bronchoalveolar lavage fluid) to the wells of the 96-well plate.

-

Add the assay buffer to each well.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically at 37°C with excitation at ~380-400 nm and emission at ~505 nm.

-

Calculate the neutrophil elastase activity in the samples by comparing their rate of fluorescence increase to the standard curve.

Quantification of Endogenous Inhibitors

Enzyme-linked immunosorbent assays (ELISAs) are widely used for the specific quantification of AAT, SLPI, and elafin in biological samples.

Principle: A specific antibody for the inhibitor of interest is coated onto a microplate. The sample is added, and the inhibitor binds to the antibody. A second, enzyme-linked antibody that also recognizes the inhibitor is added, followed by a substrate that produces a measurable color change. The intensity of the color is proportional to the concentration of the inhibitor.

Materials:

-

ELISA kit specific for human AAT, SLPI, or elafin (containing pre-coated plates, detection antibodies, standards, and buffers)

-

Biological samples (e.g., plasma, saliva, bronchoalveolar lavage fluid)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the provided standard to generate a standard curve.

-

Add standards and samples to the wells of the antibody-coated microplate and incubate.

-

Wash the plate to remove unbound substances.

-

Add the enzyme-linked detection antibody to each well and incubate.

-

Wash the plate again.

-

Add the substrate solution and incubate to allow for color development.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of the inhibitor in the samples by interpolating from the standard curve.

For AAT quantification in clinical settings, nephelometry and turbidimetry are also commonly used automated methods that measure light scattering by immune complexes formed between AAT and specific antibodies.

Experimental Workflow for Evaluating Novel NE Inhibitors

The development of therapeutic neutrophil elastase inhibitors follows a structured experimental workflow.

A typical experimental workflow for the evaluation of novel NE inhibitors.

Conclusion

The endogenous inhibitors of neutrophil elastase—Alpha-1 Antitrypsin, Secretory Leukocyte Peptidase Inhibitor, and Elafin—are essential for maintaining tissue homeostasis and controlling inflammation. Their coordinated action provides a multi-layered defense against the potentially destructive effects of neutrophil elastase. A thorough understanding of their physiological roles, mechanisms of action, and the intricate signaling pathways they regulate is paramount for the development of novel therapeutic strategies for a range of inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation of these critical protective proteins and the development of new drugs that can modulate their activity or mimic their beneficial effects. The quantitative data and pathway diagrams presented herein offer a valuable resource for researchers and drug development professionals in this field.

The Destructive Cascade: A Technical Guide to the Pathophysiological Role of Neutrophil Elastase in Cystic Fibrosis

For Immediate Release

[CITY, STATE] – [DATE] – This whitepaper provides a comprehensive technical overview of the critical role of neutrophil elastase (NE) in the pathophysiology of cystic fibrosis (CF). Addressed to researchers, scientists, and professionals in drug development, this document details the molecular mechanisms, quantitative impact, and key experimental methodologies related to NE in CF lung disease, offering a foundational resource for advancing therapeutic strategies.

Executive Summary

Cystic fibrosis is characterized by chronic neutrophilic inflammation in the airways, leading to a high burden of the potent serine protease, neutrophil elastase. Unopposed NE activity drives a vicious cycle of inflammation, tissue destruction, and impaired host defense, which are the hallmarks of CF lung disease. This guide elucidates the multifaceted detrimental effects of NE, from direct degradation of structural lung proteins to impairment of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. By presenting quantitative data, detailed experimental protocols, and visualizations of key pathways, this document aims to equip researchers with the knowledge to accelerate the development of targeted therapies against NE-mediated lung damage in CF.

The Central Role of Neutrophil Elastase in CF Pathophysiology

Neutrophils are the predominant inflammatory cells in the CF airways.[1] Upon activation, they release a destructive arsenal (B13267) of proteases, with neutrophil elastase being a primary driver of lung pathology.[2][3] In the healthy lung, NE activity is tightly regulated by endogenous antiproteases, such as α1-antitrypsin and secretory leukocyte protease inhibitor (SLPI). However, in the CF lung, the overwhelming neutrophil influx leads to an excess of NE that overwhelms these protective mechanisms.[4][5] This protease/antiprotease imbalance results in unchecked NE activity, which has pleiotropic effects on the airway environment.

Direct Tissue Destruction and Airway Remodeling

NE is a potent protease with a broad substrate specificity, capable of degrading major components of the extracellular matrix, including elastin, collagen, and proteoglycans.[6][7] This enzymatic activity leads to the breakdown of the lung parenchyma, resulting in bronchiectasis—the irreversible dilation and destruction of the airways—and emphysema.[6][8] The presence of NE in the airways of young children with CF is a significant risk factor for the early development of bronchiectasis.[9][10]

Amplification of the Inflammatory Cascade

NE is not merely a destructive enzyme; it is also a potent pro-inflammatory mediator that perpetuates the inflammatory response in the CF airways.[4][6] NE can directly stimulate airway epithelial cells to produce neutrophil chemoattractants, most notably interleukin-8 (IL-8 or CXCL8), creating a positive feedback loop that recruits more neutrophils to the site of inflammation.[4][6] Furthermore, NE can process and activate a range of pro-inflammatory cytokines, including pro-IL-1β, and can cleave and inactivate anti-inflammatory proteins.[4][6]

Mucus Hypersecretion and Impaired Mucociliary Clearance

A hallmark of CF lung disease is the accumulation of thick, viscous mucus that obstructs the airways. NE contributes significantly to this aspect of the disease by stimulating the hypersecretion of mucins, particularly MUC5AC, from goblet cells.[6][11] Additionally, NE impairs mucociliary clearance by directly damaging ciliary structures and reducing ciliary beat frequency.[2]

Impaired Host Defense

While NE is a component of the innate immune response against pathogens, its excessive and unregulated activity in the CF lung paradoxically impairs host defense. NE can degrade opsonins, such as immunoglobulins and complement components, and their receptors on phagocytes, thereby hindering the recognition and clearance of bacteria like Pseudomonas aeruginosa.[2][4] This contributes to the chronic bacterial infections that are a major cause of morbidity and mortality in CF.

Degradation of the CFTR Protein

In a cruel twist of irony, NE can also directly target the dysfunctional CFTR protein, the root cause of CF. Studies have shown that NE can proteolytically degrade both wild-type and mutant CFTR, further reducing its function at the epithelial cell surface.[12][13][14][15] This NE-mediated degradation of CFTR exacerbates the underlying ion transport defect in CF.

Quantitative Data on Neutrophil Elastase in Cystic Fibrosis

The following tables summarize key quantitative data from the literature, highlighting the levels of NE in CF, its correlation with disease severity, and the impact of bacterial infection.

Table 1: Neutrophil Elastase Concentrations in Sputum and Bronchoalveolar Lavage (BAL) Fluid of CF Patients

| Sample Type | Patient Population | NE Concentration/Activity | Reference |

| Sputum | Adult CF Patients | Median: 3.78 ng/mL (range: 0.39-32.44 ng/mL) | [16] |

| Sputum | Pediatric CF Patients with Severe Bronchiectasis | Median: 126 ng/mL (IQR: 64–140 ng/mL) | [17] |

| Sputum | Pediatric CF Patients with Moderate Bronchiectasis | Median: 30 ng/mL (IQR: 24–32 ng/mL) | [17] |

| Sputum | Pediatric CF Patients with Mild Bronchiectasis | Median: 16 ng/mL (IQR: 8–25 ng/mL) | [17] |

| Plasma | Adult CF Patients | Median: 17.67 ng/mL (range: 0.79-340.22 ng/mL) | [16] |

| Plasma | Healthy Controls | Median: 10.65 ng/mL (range: 0.91-29.57 ng/mL) | [16] |

Table 2: Correlation between Neutrophil Elastase and Lung Function Decline (FEV₁)

| Parameter | Correlation | Patient Cohort | Key Finding | Reference |

| Free NE Activity in Sputum | Negative correlation with FEV₁ % predicted (p<0.05) | 35 Adult CF Patients | Higher free NE activity is associated with lower lung function. | [6][18] |

| Surface-Bound NE Activity on Sputum Neutrophils | Inverse correlation with FEV₁ % predicted (p<0.01) | 35 Adult CF Patients | Higher surface-bound NE activity is strongly associated with lower lung function. | [6][19] |

| Sputum Elastase | Negative correlation with FEV₁ (r = -0.35) | 269 CF Participants (ages 9-54) | A 0.5 log increase in elastase corresponds to a -7.3% difference in FEV₁. | [2][12] |

| Longitudinal Sputum Elastase | Significant longitudinal association with FEV₁ decline | 269 CF Participants (ages 9-54) | A 1-log increase in elastase is associated with a -2.9% decline in FEV₁. | [12] |

Table 3: Impact of Pseudomonas aeruginosa Infection on Neutrophil Elastase Levels

| Parameter | P. aeruginosa-Negative CF Patients | P. aeruginosa-Positive CF Patients | p-value | Reference |

| Sputum NE Concentration | 211.2 ± 31.9 ng/mL | 359.1 ± 65.8 ng/mL | <0.05 | [20] |

| Sputum Elafin Concentration | 16,311 ± 2184 pg/mL | 6975 ± 943 pg/mL | <0.001 | [21][22] |

| Sputum NE (Median) | 3.44 ng/mL (range: 2.29-11.08) | 6.33 ng/mL (range: 0.39-32.44) | 0.283 (not significant in this study) | [16] |

| Plasma NE (Median) | 16.60 ng/mL (range: 0.80-252.25) | 18.68 ng/mL (range: 1.08-340.22) | 0.869 (not significant in this study) | [16] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate the role of neutrophil elastase in cystic fibrosis.

Measurement of Neutrophil Elastase Activity using a Fluorometric Assay